One area of exploration involves investigating 1-Naphthamide's potential as a ligand for various biological targets, such as enzymes or receptors. Ligands are molecules that bind to specific sites on other molecules, often influencing their function. Studies suggest that 1-Naphthamide might interact with the estrogen receptor, a protein involved in regulating various cellular processes, particularly in hormone signaling []. However, further research is necessary to determine the binding affinity and specific effects of 1-Naphthamide on the estrogen receptor and other potential biological targets.
1-Naphthamide, also known as naphthalenecarboxamide, is an organic compound with the molecular formula . It consists of a naphthalene ring substituted with an amide functional group. This compound is characterized by its aromatic structure, which contributes to its stability and reactivity. The presence of the amide group allows for various chemical interactions, making 1-naphthamide a subject of interest in both synthetic and medicinal chemistry.
Currently, there is no documented information regarding a specific mechanism of action for 1-Naphthamide.
As with any research chemical, it is advisable to handle 1-Naphthamide with appropriate precautions due to the lack of extensive safety data. General guidelines for handling organic chemicals should be followed, including:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
1-Naphthamide exhibits various biological activities, particularly as a multi-target protein kinase inhibitor. Research indicates that it may influence cellular signaling pathways, potentially offering therapeutic benefits in cancer treatment and other diseases . Additionally, its derivatives have shown promise in modulating biological processes through interactions with specific enzymes and receptors.
The synthesis of 1-naphthamide typically involves the following methods:
1-Naphthamide finds applications in various fields:
Studies on 1-naphthamide have focused on its interactions with proteins and enzymes. It has been identified as a potent inhibitor of protein kinases, which play crucial roles in cell signaling and regulation. The binding affinity and specificity of 1-naphthamide towards various targets have been investigated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies help elucidate its mechanism of action and potential therapeutic applications.
Several compounds are structurally similar to 1-naphthamide. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
N-(2-bromophenyl)-N-methyl-1-naphthamide | Structure | Contains a bromine substituent, enhancing reactivity. |
N-(hydroxymethyl)-1-naphthamide | Structure | Hydroxymethyl group provides additional functionalization potential. |
N-(4-trifluoromethylphenyl)-1-naphthamide | Structure | Trifluoromethyl group increases lipophilicity and alters biological activity. |
1-Naphthamide is unique due to its specific combination of an aromatic naphthalene structure with an amide functional group, which confers distinct chemical properties. Its ability to engage in diverse
1-Naphthamide, also known as naphthalene-1-carboxamide, possesses the molecular formula C₁₁H₉NO [1] [2] [7]. This compound exhibits a molecular weight of 171.19 to 171.20 grams per mole, with slight variations reported across different authoritative sources [1] [7] [8]. The monoisotopic mass has been precisely determined as 171.068414 atomic mass units [1] [2]. Advanced analytical techniques have established an accurate mass of 171.07 grams per mole for this aromatic amide compound [8].
Table 1: Molecular Formula and Weight Data for 1-Naphthamide
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₉NO | Multiple sources |
Molecular Weight (g/mol) | 171.19-171.20 | PubChem/ChemSpider |
Monoisotopic Mass (g/mol) | 171.068414 | ChemSpider/NIST |
Accurate Mass (g/mol) | 171.07 | LGC Standards |
The elemental composition reveals that 1-naphthamide contains eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [7]. This molecular composition corresponds to an empirical formula that maintains the characteristic naphthalene bicyclic aromatic system with an attached carboxamide functional group [2] [7].
The two-dimensional structural representation of 1-naphthamide demonstrates a naphthalene ring system with a carboxamide group (-CONH₂) attached at the 1-position [7] [17]. The naphthalene core consists of two fused benzene rings arranged in a linear fashion, creating a planar aromatic system [2] [7]. The carboxamide substituent extends from the first carbon position of the naphthalene framework, establishing the characteristic α-substitution pattern [1] [7].
The planar structure exhibits delocalized π-electron systems across both aromatic rings of the naphthalene moiety [7] [17]. The amide functional group introduces both hydrogen bond donor and acceptor capabilities through the nitrogen and oxygen atoms respectively [2] [7]. This structural arrangement creates potential sites for intermolecular interactions that influence the compound's physical and chemical properties [17].
Three-dimensional conformational studies of 1-naphthamide reveal that the carboxamide group can adopt different orientations relative to the naphthalene plane [20] [31]. Crystallographic investigations have demonstrated that the amide group plane can be positioned approximately perpendicular to the naphthalene ring system [31]. This conformational flexibility allows for various spatial arrangements that impact molecular packing and intermolecular interactions [20] [31].
Research has shown that related naphthamide derivatives exhibit distinct conformational preferences depending on substituent patterns [20]. The conformational behavior of 1-naphthamide derivatives demonstrates sensitivity to steric and electronic factors that influence the relative orientation of the amide group [20]. Molecular modeling studies suggest that the preferred conformation involves specific dihedral angles between the naphthalene system and the carboxamide moiety [20] [31].
Dynamic conformational behavior has been observed in solid-state nuclear magnetic resonance studies of naphthamide compounds [32]. These investigations reveal that conformational interconversion can occur in the crystalline state, with apparent activation energies associated with these processes [32]. The conformational dynamics contribute to the overall structural complexity of naphthamide compounds in different phases [32].
The International Union of Pure and Applied Chemistry systematic name for this compound is naphthalene-1-carboxamide [2] [7] [8]. This nomenclature follows standard IUPAC conventions by identifying the parent naphthalene system and specifying the carboxamide substituent at position 1 [2] [10]. Alternative accepted names include 1-naphthamide and alpha-naphthamide, which reflect the positional designation within the naphthalene framework [1] [7].
The IUPAC naming system provides unambiguous identification by clearly indicating both the aromatic core structure and the specific substitution pattern [2] [7]. This systematic approach ensures precise chemical communication and facilitates accurate database searches across scientific literature [8] [10]. The nomenclature also distinguishes this compound from its structural isomer, naphthalene-2-carboxamide [6] [7].
The International Chemical Identifier for 1-naphthamide is InChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) [2] [7] [8]. This standardized representation encodes the complete molecular structure including connectivity and hydrogen positioning [2] [17]. The InChI format provides a unique textual identifier that enables precise chemical structure communication across different software platforms and databases [8] [10].
The corresponding InChIKey is RMHJJUOPOWPRBP-UHFFFAOYSA-N, which serves as a shortened hash representation of the full InChI string [2] [7] [17]. This condensed identifier facilitates rapid database searching and cross-referencing while maintaining structural specificity [8] [10]. The InChIKey format has become essential for modern chemical informatics applications and literature searches [2] [7].
The Simplified Molecular Input Line Entry System notation for 1-naphthamide is C1=CC=C2C(=C1)C=CC=C2C(=O)N [3] [7] [17]. This linear representation captures the complete molecular structure using a standardized symbolic format [8] [17]. The SMILES notation efficiently encodes the aromatic ring systems, connectivity patterns, and functional group information in a compact string format [3] [7].
Alternative SMILES representations include NC(C1=CC=CC2=CC=CC=C21)=O, which presents the same structural information with different atom ordering [8]. These equivalent notations demonstrate the flexibility of the SMILES system while maintaining chemical accuracy [3] [8]. The SMILES format enables computational analysis and serves as input for molecular modeling software applications [7] [17].
Table 2: Chemical Identifiers for 1-Naphthamide
Identifier Type | Value |
---|---|
IUPAC Name | naphthalene-1-carboxamide |
CAS Registry Number | 2243-81-4 |
InChI | InChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) |
InChIKey | RMHJJUOPOWPRBP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)N |
1-Naphthamide exists as a positional isomer of 2-naphthamide, differing in the location of the carboxamide substituent on the naphthalene ring system [1] [6]. Both compounds share identical molecular formulas and molecular weights but exhibit distinct chemical and physical properties due to their different substitution patterns [1] [6]. The 1-isomer features carboxamide attachment at the alpha position, while the 2-isomer contains the functional group at the beta position [6] [27].
Table 3: Comparison of 1-Naphthamide and 2-Naphthamide Isomers
Compound | CAS Number | IUPAC Name | Molecular Formula | Molecular Weight | ChemSpider ID |
---|---|---|---|---|---|
1-Naphthamide (α-naphthamide) | 2243-81-4 | naphthalene-1-carboxamide | C₁₁H₉NO | 171.19 | 67788 |
2-Naphthamide (β-naphthamide) | 2243-82-5 | naphthalene-2-carboxamide | C₁₁H₉NO | 171.19 | 67789 |
Related naphthamide derivatives include various substituted forms that maintain the core naphthalene-carboxamide structure [4] [5] [11]. N-substituted derivatives such as N-phenyl-1-naphthamide and N,N-diisopropyl-1-naphthamide represent important structural variants [5] [11] [23]. These compounds demonstrate how modification of the amide nitrogen affects molecular properties and applications [11] [23].
Hydroxamic acid derivatives of 1-naphthamide, such as N-hydroxy-1-naphthamide, constitute another class of related compounds [29]. These structures introduce additional hydrogen bonding capabilities through the hydroxyl group attached to the amide nitrogen [29]. The structural modifications influence both chemical reactivity and biological activity profiles compared to the parent compound [29] [30].
Crystallographic investigations of 1-naphthamide derivatives have provided detailed structural information about molecular packing and intermolecular interactions [31] [32] [33]. Single crystal X-ray diffraction studies of N,N-diisopropyl-1-naphthamide revealed crystallization in a triclinic crystal system at 180 K [31]. The molecular conformation demonstrated that the amide group plane adopts an approximately perpendicular orientation relative to the naphthalene ring system [31].
Crystal packing analysis reveals that naphthamide compounds form extended hydrogen bonding networks in the solid state [31] [33]. These intermolecular interactions include N-H···O hydrogen bonds that link molecules into chain structures [31] [33]. Additional stabilizing forces such as π-π stacking interactions between naphthalene rings contribute to the overall crystal stability [33].
Space group determinations for naphthamide derivatives have identified various crystallographic systems depending on specific substituent patterns [31] [36]. Monoclinic space groups such as P2₁ and orthorhombic space groups like P2₁2₁2₁ have been observed for different naphthamide compounds [36]. The crystallographic parameters including unit cell dimensions and symmetry operations provide essential information for understanding solid-state properties [31] [34].
Irritant